2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate 2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18403515
InChI: InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4-,5-,6-;;/m1../s1
SMILES:
Molecular Formula: C6H13BaO9P
Molecular Weight: 397.46 g/mol

2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate

CAS No.:

Cat. No.: VC18403515

Molecular Formula: C6H13BaO9P

Molecular Weight: 397.46 g/mol

* For research use only. Not for human or veterinary use.

2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate -

Specification

Molecular Formula C6H13BaO9P
Molecular Weight 397.46 g/mol
IUPAC Name barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate
Standard InChI InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4-,5-,6-;;/m1../s1
Standard InChI Key JMWHUNDRKJYXKO-OXIHULNRSA-L
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2]
Canonical SMILES C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2]

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physical Properties

2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate has the molecular formula C₆H₁₁BaO₈P·H₂O and a molecular weight of 397.46 g/mol . The compound exists as a white to off-white crystalline solid, typical of hydrated barium salts. Its hydrate form enhances stability by incorporating water molecules into the lattice structure, though it may exhibit hygroscopicity under humid conditions . The InChI key (InChI=1/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1) reflects its stereochemistry, confirming the D-mannitol backbone with a 2,5-anhydro ring and phosphate esterification at the 1-position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁BaO₈P·H₂O
Molecular Weight397.46 g/mol
SolubilityWater-soluble (phosphate group)
Storage ConditionsRoom temperature, dry environment

Synthesis and Biochemical Pathways

Enzymatic Phosphorylation

2,5-Anhydro-D-mannitol is phosphorylated in vivo by fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate, which is further phosphorylated by phosphofructokinase to yield the 1,6-bisphosphate derivative . These phosphorylated metabolites act as analogs of fructose-1-phosphate and fructose-1,6-bisphosphate, enabling them to interact with enzymes in glycolysis and gluconeogenesis .

Inhibition of Glycogenolysis

In hepatocytes from fasted rats, 1 mM 2,5-anhydro-D-mannitol-1-phosphate inhibits glycogen phosphorylase with an apparent Kᵢ of 0.66 ± 0.09 mM, effectively blocking glycogen breakdown . Concurrently, it activates pyruvate kinase via its 1,6-bisphosphate derivative ( = 9.5 ± 0.9 µM), shifting hepatic metabolism toward glycolysis .

Pharmacological Effects on Carbohydrate Metabolism

Hypoglycemic Activity

Administration of 2,5-anhydro-D-mannitol (100–200 mg/kg) reduces blood glucose by 17–58% in fasting mice, rats, and diabetic models (db/db mice) . This effect arises from dual inhibition of gluconeogenesis and glycogenolysis, coupled with increased lactate production—a hallmark of glycolytic flux .

Table 2: Metabolic Effects in Hepatocytes

SubstrateEffect of 2,5-Anhydro-D-MannitolCitation
Lactate + Pyruvate50% inhibition of gluconeogenesis
Dihydroxyacetone↑ Lactate; ↓ Glucose production
GlycerolDelayed inhibition vs. lactate

Enzyme Regulation Mechanisms

  • Fructose-1,6-bisphosphatase: Inhibited by 2,5-anhydro-D-mannitol-1,6-bisphosphate (Kᵢ = 3.6 ± 0.3 µM), blocking gluconeogenesis .

  • Phosphoglucomutase: Inhibited by the 1-phosphate derivative (Kᵢ = 2.8 ± 0.2 mM), disrupting glycogen synthesis .

  • Glucagon Signaling: Counteracts glucagon’s stimulation of gluconeogenesis, likely via cAMP-independent pathways .

Applications in Metabolic Research

Diabetes Studies

The compound’s ability to lower blood glucose without insulin makes it a candidate for studying non-hormonal glucose control. In streptozotocin-diabetic mice, it normalizes hyperglycemia, suggesting potential for managing insulin-resistant states .

Enzyme Kinetics Profiling

Researchers use 2,5-anhydro-D-mannitol-1-phosphate to probe allosteric sites of glycolytic/gluconeogenic enzymes. For example, its 1,6-bisphosphate derivative’s for pyruvate kinase (9.5 µM) reveals tighter binding than natural activators like fructose-1,6-bisphosphate .

SupplierPurityPrice (10 mg)Availability
Santa Cruz Biotech≥95%$367.00In stock
CymitQuimicaUndisclosedInquiry-basedDiscontinued

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